Óxido de aromadendreno 2

Descripción general

Descripción

Aromadendrene oxide 2 (AO2) is a naturally occurring terpene found in various plants, including the bark of the larch tree (Larix decidua). It is a colorless, crystalline solid with a characteristic aroma. AO2 has been studied for its potential therapeutic and industrial applications, including its role in the synthesis of various organic compounds, its anti-inflammatory and anti-microbial properties, and its potential use as a food preservative.

Aplicaciones Científicas De Investigación

Estructura química y propiedades

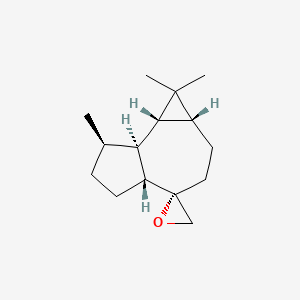

“Óxido de aromadendreno 2” es un compuesto químico con la fórmula C15H24O y un peso molecular de 220.3505 . Es uno de los estereoisómeros del óxido de aromadendreno . Este compuesto se utiliza para fines de I+D y no se recomienda para usos medicinales, domésticos u otros .

Propiedades antimicrobianas

Una de las aplicaciones significativas del “this compound” es su propiedad antimicrobiana. Es un componente biológicamente activo de Lantana camara, una planta conocida por sus propiedades antimicrobianas . Esto lo convierte en un candidato potencial para futuras investigaciones en el desarrollo de agentes antimicrobianos.

Cromatografía de gases

“this compound” también se utiliza en la cromatografía de gases, un tipo común de cromatografía utilizada en química analítica para separar y analizar compuestos que pueden vaporizarse sin descomponerse .

Espectrometría de masas

Además de la cromatografía de gases, “this compound” se utiliza en espectrometría de masas. Esta técnica se utiliza para medir la relación masa-carga de los iones . Los resultados se utilizan para identificar la estructura química de una molécula, como “this compound”.

Investigación y desarrollo

“this compound” se utiliza principalmente para fines de investigación y desarrollo . Su estructura química y propiedades únicas lo convierten en un tema interesante para la investigación científica.

Posibles aplicaciones terapéuticas

Dadas sus propiedades antimicrobianas, “this compound” podría tener posibles aplicaciones terapéuticas. Sin embargo, se necesitan más investigaciones para explorar esta posibilidad .

Mecanismo De Acción

Target of Action

Aromadendrene oxide 2 is a biologically active component of Lantana camara . More research is needed to identify its primary targets and their roles.

Mode of Action

It is known to exhibit antimicrobial properties , but the specific interactions with its targets and the resulting changes are not clearly defined

Biochemical Pathways

Aromadendrene oxide 2 belongs to a class of sesquiterpenes, structurally characterized by a dimethyl cyclopropane ring fused to a hydroazulene skeleton . More research is needed to understand these pathways.

Result of Action

Aromadendrene oxide 2 is known to exhibit antimicrobial properties . More research is needed to describe these effects.

Análisis Bioquímico

Biochemical Properties

Aromadendrene oxide 2 plays a significant role in biochemical reactions, particularly due to its antimicrobial activity. It interacts with various enzymes and proteins, disrupting their normal functions. For instance, Aromadendrene oxide 2 has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis. This interaction involves binding to specific enzymes that are crucial for bacterial cell wall formation, thereby inhibiting their activity and leading to bacterial cell death .

Cellular Effects

Aromadendrene oxide 2 affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. In mammalian cells, Aromadendrene oxide 2 has been observed to influence cell signaling pathways and gene expression. It can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects. Additionally, Aromadendrene oxide 2 can affect cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of Aromadendrene oxide 2 involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, inhibiting their activity and disrupting normal cellular functions. For example, Aromadendrene oxide 2 can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to inflammation and infection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aromadendrene oxide 2 can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that Aromadendrene oxide 2 can have sustained antimicrobial effects, but its efficacy may decrease over time due to degradation. In in vitro studies, Aromadendrene oxide 2 has been observed to maintain its antimicrobial activity for several days, while in in vivo studies, its effects can last for weeks .

Dosage Effects in Animal Models

The effects of Aromadendrene oxide 2 vary with different dosages in animal models. At low doses, it exhibits antimicrobial and anti-inflammatory effects without significant toxicity. At high doses, Aromadendrene oxide 2 can cause adverse effects such as liver toxicity and gastrointestinal disturbances. Threshold effects have been observed, where the compound is effective up to a certain concentration, beyond which its efficacy plateaus or decreases due to toxicity .

Metabolic Pathways

Aromadendrene oxide 2 is involved in various metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes oxidation and conjugation reactions. These metabolic processes convert Aromadendrene oxide 2 into more water-soluble forms, facilitating its excretion from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, Aromadendrene oxide 2 is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins that facilitate its movement across cell membranes. Once inside the cells, Aromadendrene oxide 2 can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects .

Subcellular Localization

Aromadendrene oxide 2 is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and cytoplasm. Its activity and function can be influenced by its localization, as it interacts with different biomolecules in these compartments. For example, in the endoplasmic reticulum, Aromadendrene oxide 2 can modulate protein folding and secretion, while in the mitochondria, it can affect energy metabolism and apoptosis .

Propiedades

IUPAC Name |

1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-9-4-5-10-12(9)13-11(14(13,2)3)6-7-15(10)8-16-15/h9-13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGWKKLDFXNBPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC24CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40916691 | |

| Record name | 1,1,7-Trimethyldecahydrospiro[cyclopropa[e]azulene-4,2'-oxirane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40916691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94020-95-8, 85710-39-0 | |

| Record name | Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2′-oxirane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94020-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decahydro-1,1,7-trimethylspiro(4H-cycloprop(e)azulene-4,2'-oxirane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094020958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,7-Trimethyldecahydrospiro[cyclopropa[e]azulene-4,2'-oxirane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40916691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aromadendrene epoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydroimidazo[4,5-b]pyridin-5-one](/img/structure/B1612289.png)

![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1612309.png)